Tetrahexadecylammonium bromide

Übersicht

Beschreibung

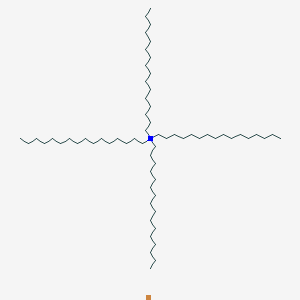

Tetrahexadecylammonium bromide is a quaternary ammonium compound with the chemical formula C₆₄H₁₃₂BrN . It is known for its strong lipophilic properties and is commonly used as a surfactant and phase transfer catalyst. This compound is a white, crystalline solid that is soluble in water and organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrahexadecylammonium bromide is typically synthesized through the reaction of hexadecylamine with an alkylating agent such as hexadecyl bromide. The reaction is carried out in an organic solvent like chloroform or dichloromethane under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It is less commonly involved in reduction reactions due to its stable quaternary ammonium structure.

Substitution: This compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Substitution: Nucleophiles such as hydroxide ions or alkoxide ions in polar solvents.

Major Products:

Oxidation: Products typically include oxidized derivatives of the alkyl chains.

Substitution: Products include tetrahexadecylammonium salts with different anions.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Tetrahexadecylammonium bromide has been utilized as a catalyst in various chemical reactions. Its surfactant properties enhance the solubility of reactants in aqueous media, facilitating reactions that would otherwise be limited by poor solubility.

Case Study: Synthesis of Nanomaterials

In a study focusing on the synthesis of mesoporous materials, THAB was employed as a structure-directing agent. The presence of THAB allowed for the formation of ordered mesoporous structures, which are critical for applications in drug delivery and catalysis .

Electrochemical Applications

THAB is also significant in electrochemical systems, particularly in the development of ion-selective electrodes.

Case Study: Ion-Selective Electrode Development

Research demonstrated that THAB can be incorporated into polymeric membranes to create ion-selective electrodes for detecting anionic surfactants. The electrodes exhibited high selectivity and sensitivity, making them valuable tools for environmental monitoring .

Environmental Applications

The compound has been explored for its potential in environmental remediation processes due to its ability to interact with various pollutants.

Case Study: Removal of Heavy Metals

One study investigated the use of THAB-modified clays for the adsorption of heavy metals from wastewater. The results indicated that THAB significantly enhanced the adsorption capacity of the clay, suggesting its utility in water treatment applications .

Biological Applications

THAB's surfactant properties have also led to its investigation in biological contexts, particularly in drug formulation and delivery systems.

Case Study: Drug Delivery Systems

In pharmaceutical research, THAB has been studied as a component in drug delivery formulations. Its ability to enhance solubility and stability of hydrophobic drugs has shown promise in improving therapeutic efficacy .

Table 1: Summary of Applications

Wirkmechanismus

The primary mechanism of action of tetrahexadecylammonium bromide involves its ability to reduce surface tension and facilitate the mixing of hydrophobic and hydrophilic substances. It interacts with lipid bilayers and can disrupt cell membranes, making it useful in applications like drug delivery and antimicrobial formulations. The compound targets lipid membranes and can alter membrane permeability and fluidity.

Vergleich Mit ähnlichen Verbindungen

- Tetradodecylammonium bromide

- Tetraoctylammonium chloride

- Tetrahexylammonium chloride

- Tetraoctadecylammonium bromide

Comparison: Tetrahexadecylammonium bromide is unique due to its long alkyl chains, which confer strong lipophilic properties and make it particularly effective as a surfactant and phase transfer catalyst. Compared to shorter-chain analogs like tetradodecylammonium bromide, it provides better stability and efficiency in forming micelles and emulsions. Its longer chains also enhance its ability to interact with lipid membranes, making it more effective in biological applications.

Biologische Aktivität

Tetrahexadecylammonium bromide (THABr) is a quaternary ammonium compound recognized for its surfactant properties and potential biological activities. This article explores the compound's biological effects, focusing on its antibacterial, antiproliferative, and cytotoxic activities, supported by various research findings and case studies.

- Molecular Formula : C₁₆H₃₃BrN

- Molecular Weight : 319.35 g/mol

- LogP : 5.2 (indicating high hydrophobicity)

Antibacterial Activity

THABr has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy, the following results were observed:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15-20 |

| Escherichia coli | 10-15 |

| Klebsiella pneumoniae | 12-18 |

| Pseudomonas aeruginosa | 8-12 |

| Haemophilus influenzae | 11-13 |

The results indicate that THABr exhibits a bacteriolytic effect, particularly effective against Staphylococcus aureus and Haemophilus influenzae, with inhibition zones reaching up to 20 mm in diameter at higher concentrations .

Antiproliferative Effects

Research has assessed the antiproliferative effects of THABr on various cancer cell lines, including human colon cancer cells (Caco-2). The study utilized multiple assays to evaluate cell viability and proliferation:

- MTT Assay Results :

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0.5 | 68.99 |

| 1.0 | 55.57 |

| 10 | 39.74 |

At higher concentrations (10 mM), THABr significantly reduced cell viability, indicating its potential as a cytotoxic agent against cancer cells . The study also reported morphological changes in cell aggregates, suggesting alterations in cellular behavior upon exposure to THABr.

The antibacterial mechanism of THABr is thought to involve disruption of bacterial cell membranes due to its surfactant properties. The hydrophobic alkyl chains interact with lipid bilayers, leading to increased permeability and eventual lysis of bacterial cells .

Case Studies

-

Caffeine Detection Using Taste Sensors :

A study developed a taste sensor utilizing lipid/polymer membranes incorporating THABr. It was found that the length of the alkyl chain significantly influenced the sensor's sensitivity to caffeine, with THABr showing superior performance compared to shorter-chain analogs . -

Antibacterial Efficacy Against Biofilms :

Another study investigated THABr's effectiveness against biofilms formed by Staphylococcus aureus. Results indicated that THABr could penetrate biofilms and exert antibacterial effects, highlighting its potential use in clinical settings for treating resistant infections .

Analyse Chemischer Reaktionen

Phase-Transfer Catalysis (PTC)

THAB’s long alkyl chains enhance solubility in organic phases, enabling its use as a phase-transfer catalyst. Example applications include:

Electrophilic Substitutions

THAB facilitates reactions between hydrophilic anions (e.g., azide, cyanide) and hydrophobic substrates. For instance, in the synthesis of tetrazoles :

Conditions: Molten THAB at 105°C acts as both solvent and catalyst, achieving >90% yields for aromatic nitriles .

Suzuki-Miyaura Coupling

While TBAB (tetrabutylammonium bromide) is more common, THAB’s bulkier structure can stabilize transition states in coupling reactions by reducing steric hindrance .

Host-Guest Chemistry and Self-Assembly

THAB interacts with macrocyclic hosts, such as windowresorcinarene (wRS), forming stable complexes. Key findings from diffusion-ordered NMR spectroscopy (DOSY) :

| Ammonium Salt | Diffusion Coefficient (10⁻¹⁰ m²/s) | Interaction with Cage II |

|---|---|---|

| THAB | 2.7 | Strong binding |

| TOAB (C₈ chains) | 2.9 | Moderate binding |

| TBAB (C₄ chains) | 3.2 | Weak binding |

Mechanism: THAB’s hexadecyl chains penetrate the hydrophobic cavity of wRS, enabling encapsulation. This contrasts with smaller salts (e.g., TBAB), which exhibit weaker binding due to size mismatch .

Electron Injection Layers

THAB enhances electron injection in polymer light-emitting diodes (PLEDs). Comparative studies show :

| Ammonium Salt | Luminance (cd/m²) | Turn-on Voltage (V) |

|---|---|---|

| THAB | 12,500 | 3.2 |

| TOAB | 15,000 | 3.0 |

| NH₄Br | 800 | 5.5 |

THAB’s long chains improve interfacial compatibility between electrodes and polymers, reducing electron injection barriers .

Limitations and Challenges

Eigenschaften

IUPAC Name |

tetrahexadecylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H132N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-64H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIRNUUGKIFHKK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H132BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477014 | |

| Record name | Tetrahexadecylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

995.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139653-55-7 | |

| Record name | Tetrahexadecylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexadecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the length of the alkyl chain in quaternary ammonium bromides affect their interaction with caffeine?

A1: Research suggests that the length of the alkyl chain in quaternary ammonium bromides plays a crucial role in their interaction with caffeine. Studies using a multichannel taste sensor, also known as an electronic tongue, demonstrated that lipid/polymer membranes incorporating THDAB (with a 16-carbon alkyl chain) exhibited altered electrical responses to caffeine compared to those with shorter chain lengths like tetra-n-octylammonium bromide (R8), tetrakis-(decyl)-ammonium bromide (R10), and tetradodecylammonium bromide (TDAB; R12) [, ]. This suggests a potential correlation between alkyl chain length and sensitivity to caffeine detection.

Q2: Besides caffeine detection, are there other applications where THDAB's interaction with specific molecules is important?

A2: Yes, THDAB's interaction with specific molecules extends beyond caffeine detection. Studies investigating its use in monolayer formations with porphyrin derivatives highlight its ability to influence molecular organization at interfaces []. Researchers observed that varying the molar ratio of THDAB to a porphyrin derivative, 5,10,15,20-tetra-4-oxy(acetic acid)phenylporphyrin (TAPP), significantly impacted the molecular area and spectral properties of the resulting monolayers. These findings suggest potential applications in areas like sensing, molecular recognition, and surface modification where controlled molecular assembly is crucial.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.